(s)-3-Amino-3-phenylpropanoic acid
(s)-3-Amino-3-phenylpropanoic acid
(S)-3-amino-3-phenylpropanoic acid is an optically active form of 3-amino-3-phenylpropanoic acid having S-configuration. It is an enantiomer of a (R)-3-amino-3-phenylpropanoic acid. It is a tautomer of a (S)-3-ammonio-3-phenylpropanoate.
Brand Name:
Vulcanchem
CAS No.:
40856-44-8
VCID:
VC0041350
InChI:
InChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1
SMILES:
C1=CC=C(C=C1)C(CC(=O)O)N
Molecular Formula:
C9H11NO2
Molecular Weight:
165.19 g/mol
(s)-3-Amino-3-phenylpropanoic acid
CAS No.: 40856-44-8
Reference Standards
VCID: VC0041350
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol
CAS No. | 40856-44-8 |
---|---|
Product Name | (s)-3-Amino-3-phenylpropanoic acid |
Molecular Formula | C9H11NO2 |
Molecular Weight | 165.19 g/mol |
IUPAC Name | (3S)-3-amino-3-phenylpropanoic acid |
Standard InChI | InChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1 |
Standard InChIKey | UJOYFRCOTPUKAK-QMMMGPOBSA-N |
Isomeric SMILES | C1=CC=C(C=C1)[C@H](CC(=O)[O-])[NH3+] |
SMILES | C1=CC=C(C=C1)C(CC(=O)O)N |
Canonical SMILES | C1=CC=C(C=C1)C(CC(=O)[O-])[NH3+] |
Description | (S)-3-amino-3-phenylpropanoic acid is an optically active form of 3-amino-3-phenylpropanoic acid having S-configuration. It is an enantiomer of a (R)-3-amino-3-phenylpropanoic acid. It is a tautomer of a (S)-3-ammonio-3-phenylpropanoate. |
Synonyms | (βS)-β-Aminobenzenepropanoic Acid; (-)-3-Amino-3-phenylpropanoic Acid; (-)-β-Aminobenzenepropanoic Acid; (S)-3-Amino-3-phenylpropanoic Acid; (S)-3-Amino-3-phenylpropionic Acid; (S)-β-Phenylalanine; D-3-Amino-3-phenylpropionic Acid; (S)-β-Aminobenzene |
PubChem Compound | 686704 |
Last Modified | Nov 11 2021 |
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